N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a tetrazole-substituted phenyl group. Its structure includes:
- A pyrimido[2,1-b][1,3]thiazine scaffold with 7-ethyl and 8-methyl substituents.
- A carboxamide linker connecting the phenyltetrazole group to the bicyclic core.
Properties
IUPAC Name |
7-ethyl-8-methyl-6-oxo-N-[4-(tetrazol-1-yl)phenyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-3-15-11(2)20-18-24(17(15)27)8-12(9-28-18)16(26)21-13-4-6-14(7-5-13)25-10-19-22-23-25/h4-7,10,12H,3,8-9H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVGZWGKMFWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial and anticancer activities, as well as its mechanism of action based on recent research findings.
Chemical Structure
The compound's structure is characterized by the presence of a tetrazole ring and a thiazine moiety, which are known to contribute to various biological activities. The molecular formula is .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing tetrazole derivatives exhibit notable antimicrobial properties. For instance, a pilot study evaluated the antimicrobial activity of similar tetrazole derivatives against various bacterial strains. The results indicated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria.
| Compound Code | Tested Microorganism | Inhibition (%) |
|---|---|---|
| Ta | Staphylococcus aureus | 50% |
| Tb | Bacillus subtilis | 54.16% |
| Tc | Salmonella typhimurium | 70.59% |
| Td | Escherichia coli | 66.67% |
These findings suggest that the compound may possess antimicrobial properties that warrant further investigation into its applicability in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been explored for its anticancer potential. Research has indicated that similar thiazine derivatives can induce apoptosis in cancer cells through various pathways. For example, studies have shown that compounds with a similar structural framework inhibited cell proliferation in cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA or disrupt DNA repair mechanisms, leading to increased cytotoxicity.
Case Studies
Several case studies have been documented regarding the efficacy of tetrazole-containing compounds in clinical settings:
- Case Study 1 : A derivative similar to the compound was tested in vitro against various cancer cell lines, demonstrating a dose-dependent response in inhibiting cell growth.
- Case Study 2 : Clinical trials involving tetrazole derivatives showed promising results in reducing bacterial load in patients with chronic infections.
Comparison with Similar Compounds
Key Differences :
- The tetrazole group in the target compound offers distinct hydrogen-bonding capabilities vs. the chlorophenyl and cyano substituents in the oxazine derivative .
Benzothiazole Carboxamide Derivatives
Example Compounds : N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and analogs .
Key Differences :
- The benzothiazole core lacks the fused pyrimidine ring present in the target compound, reducing conformational rigidity.
- Chlorophenyl groups in 4g may enhance halogen bonding but lack the metabolic stability conferred by the tetrazole moiety .
Tetrahydroimidazo Pyridine Derivatives
Example Compounds: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) .
Key Differences :
- The nitro group in 1l increases electron-withdrawing effects, contrasting with the electron-rich tetrazole in the target compound.
- The diethyl ester groups in 1l enhance lipophilicity compared to the carboxamide linker in the target compound .
Pyrazole-Substituted Analogs
Example Compound : N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-pyrimido[2,1-b][1,3]thiazine-3-carboxamide .
| Parameter | Target Compound | Pyrazole-Substituted Analog |
|---|---|---|
| Core Structure | Pyrimido[2,1-b][1,3]thiazine | Pyrimido[2,1-b][1,3]thiazine |
| Key Substituents | 4-(Tetrazol-1-yl)phenyl carboxamide | 3,5-Dimethylpyrazole-ethyl carboxamide |
| Bioisosteric Groups | Tetrazole (carboxylic acid mimic) | Pyrazole (hydrogen-bond acceptor/donor) |
Key Differences :
- The pyrazole group in the analog may offer different binding interactions compared to the tetrazole in the target compound.
- Both compounds share the pyrimido thiazine core, suggesting similar synthetic pathways but divergent pharmacological profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
